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Compound of Interest

Compound Name: (Rac)-Trandolaprilate-d5

Cat. No.: B15556458 Get Quote

An In-depth Technical Guide to (Rac)-Trandolaprilate-d5

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of (Rac)-Trandolaprilate-d5. Given that (Rac)-Trandolaprilate-d5 is

the deuterated form of Trandolaprilat, this guide draws extensively from the literature on

Trandolapril and its active metabolite, Trandolaprilat. The information presented is intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
(Rac)-Trandolaprilate-d5 is a stable isotope-labeled version of Trandolaprilat, the active diacid

metabolite of the prodrug Trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE)

inhibitor used in the management of hypertension.[1][2][3] The deuterium labeling in (Rac)-
Trandolaprilate-d5 makes it a valuable tool in pharmacokinetic studies and as an internal

standard in analytical assays.

Trandolapril is chemically described as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]

alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester.[4] Upon oral administration,

Trandolapril undergoes de-esterification, primarily in the liver, to form the more potent ACE

inhibitor, Trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an

ACE inhibitor than Trandolapril.[3][4][5]

Table 1: Physicochemical Properties of Trandolapril
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Property Value Reference

Molecular Formula C24H34N2O5 [4]

Molecular Weight 430.54 g/mol [4]

Melting Point 125°C [4]

Appearance White or almost white powder [4]

Solubility

Soluble (>100 mg/mL) in

chloroform, dichloromethane,

and methanol

[4]

Table 2: Chemical Identifiers for Trandolapril

Identifier Value Reference

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-

[[(2S)-1-ethoxy-1-oxo-4-

phenylbutan-2-

yl]amino]propanoyl]-2,3,3a,4,5,

6,7,7a-octahydroindole-2-

carboxylic acid

[6]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=

C1)NC(C)C(=O)N2C3CCCCC

3CC2C(=O)O

[6]

InChI Key
VXFJYXUZANRPDJ-

WTNASJBWSA-N
[6]

Table 3: Pharmacokinetic Properties of Trandolapril and Trandolaprilat
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Parameter Trandolapril Trandolaprilat Reference

Absolute

Bioavailability
~10%

~70% (from

Trandolapril)
[4]

Time to Peak Plasma

Concentration
~1 hour 4 - 10 hours [4]

Elimination Half-life ~6 hours 22.5 hours (effective) [4]

Serum Protein Binding ~80%

65 - 94%

(concentration-

dependent)

[1]

Excretion

~33% in urine, ~66%

in feces (as parent

drug and metabolites)

[4][5]

Mechanism of Action
Trandolapril exerts its therapeutic effects via its active metabolite, Trandolaprilat, which is a

potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key component of

the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid

balance.[1][2][3]

The metabolic activation of Trandolapril is depicted in the following workflow:
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Metabolic conversion of Trandolapril to Trandolaprilat.
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ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent

vasoconstrictor angiotensin II.[2][4] Angiotensin II constricts blood vessels, leading to an

increase in blood pressure, and stimulates the adrenal cortex to secrete aldosterone, which

promotes sodium and water retention.[1][4]

By competitively inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II,

leading to vasodilation and reduced aldosterone secretion.[4][6] This results in a decrease in

blood pressure and a reduction in sodium and water retention.[4] ACE is also identical to

kininase II, an enzyme that degrades the vasodilator bradykinin.[2][4] Therefore, ACE inhibition

by Trandolaprilat may also lead to increased levels of bradykinin, further contributing to its

antihypertensive effect.[2][4]

The role of Trandolaprilat within the renin-angiotensin-aldosterone system is illustrated below:
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Mechanism of action of Trandolaprilat in the RAAS pathway.

Experimental Protocols
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The primary method for evaluating the activity of (Rac)-Trandolaprilate-d5 is through an in

vitro angiotensin-converting enzyme (ACE) inhibition assay. Several protocols exist, with a

common method involving the spectrophotometric measurement of a product formed by the

enzymatic reaction.

General ACE Inhibition Assay Protocol
This protocol is based on the method described by Cheung and Cushman (1971), which

utilizes the substrate hippuryl-histidyl-leucine (HHL).[7]

Materials:

Angiotensin-Converting Enzyme (ACE) from rabbit lung

Hippuryl-Histidyl-Leucine (HHL) as substrate

(Rac)-Trandolaprilate-d5 or other test inhibitors

Borate buffer or Tris-HCl buffer (pH 8.3)

1M HCl

Ethyl acetate

UV-Visible Spectrophotometer

Procedure:

Preparation of Reagents:

Prepare a stock solution of ACE in an appropriate buffer.

Prepare a solution of HHL substrate in the same buffer.

Prepare serial dilutions of the test inhibitor ((Rac)-Trandolaprilate-d5).

Enzyme Reaction:
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In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the test

inhibitor solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

Initiate the reaction by adding the HHL substrate solution to the mixture.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8]

Reaction Termination:

Stop the enzymatic reaction by adding 1M HCl.[7]

Extraction and Quantification:

Extract the hippuric acid (HA) formed during the reaction into an organic solvent, typically

ethyl acetate.

Evaporate the organic solvent and redissolve the HA in water or buffer.

Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible

spectrophotometer.[8]

Calculation of Inhibition:

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control

- A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no

inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can

be determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.[9]

A generalized workflow for this experimental protocol is provided below:
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Experimental workflow for an in vitro ACE inhibition assay.

Conclusion
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(Rac)-Trandolaprilate-d5, as a deuterated analog of the active ACE inhibitor Trandolaprilat,

serves as an essential tool for advanced analytical and metabolic studies. Its chemical

properties and mechanism of action are fundamentally the same as the non-labeled

compound. Understanding the conversion of the prodrug Trandolapril to Trandolaprilat and its

subsequent inhibition of the angiotensin-converting enzyme within the renin-angiotensin-

aldosterone system is critical for its application in hypertension research and therapy. The

provided experimental protocols offer a standard methodology for assessing its inhibitory

activity, which is crucial for quality control and further investigation. This guide provides a

foundational understanding for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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